BMS-299897 is a synthetic, low molecular weight compound classified as a γ-secretase inhibitor. [, ] Its primary role in scientific research is investigating the amyloid-β (Aβ) peptide production pathway and exploring potential therapeutic strategies for Alzheimer's disease. [, , ] BMS-299897 acts by selectively blocking the enzymatic activity of γ-secretase, an enzyme complex crucial for Aβ peptide generation from the amyloid precursor protein (APP). [, ]
The molecular structure of BMS-299897 comprises a central butanoic acid moiety connected to a substituted phenyl ring. [, ] Key structural features include a fluorine atom on the phenyl ring, a chiral center at the ethyl group linked to the nitrogen atom, and a sulfonamide group connecting the phenyl ring to a chlorophenyl group. [, ] While detailed spectroscopic data is not included in the reviewed papers, the structure has been confirmed through techniques like NMR and X-ray analysis, particularly in the context of metabolite characterization. []
The provided literature primarily focuses on the metabolic transformations of BMS-299897. [] Key reactions include:
BMS-299897 functions as a potent γ-secretase inhibitor. [, ] γ-Secretase is an intramembrane aspartyl protease responsible for the final cleavage of APP, producing Aβ peptides. [, , ] BMS-299897 binds to γ-secretase, preventing the proteolytic processing of APP and subsequently reducing the generation of Aβ peptides, specifically Aβ40 and Aβ42. [, ] This mechanism is supported by the observed increase in APP carboxy-terminal fragments (CTFs) following BMS-299897 administration, indicating an upstream blockade of the APP cleavage pathway. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2